molecular formula C9H7N5 B12633601 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile

6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile

Cat. No.: B12633601
M. Wt: 185.19 g/mol
InChI Key: VEEKPABRLQCAGX-UHFFFAOYSA-N
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Description

6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the “click” reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring. The nitrile group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

    Substitution: The triazole and pyridine rings can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory or neuroprotective effects.

    Industry: The compound can be used in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The triazole and pyridine rings can coordinate with metal ions, influencing various biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(1,2,3-triazol-4-yl)pyridine: A similar compound with two triazole rings, used in coordination chemistry.

    3-(1H-1,2,3-Triazol-4-yl)pyridine: Another triazole-pyridine derivative with different substitution patterns.

Uniqueness

6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

6-methyl-3-(triazol-1-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H7N5/c1-7-2-3-9(8(6-10)12-7)14-5-4-11-13-14/h2-5H,1H3

InChI Key

VEEKPABRLQCAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N2C=CN=N2)C#N

Origin of Product

United States

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